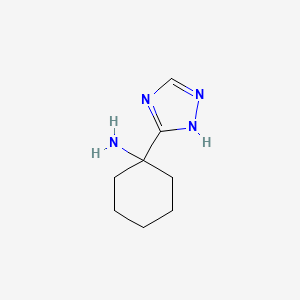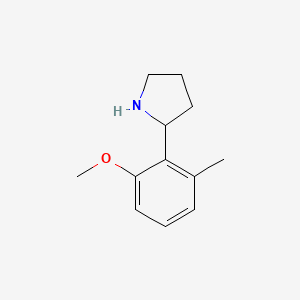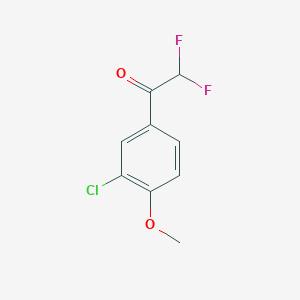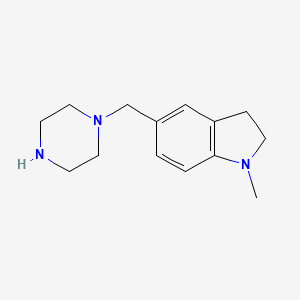
1-(1h-1,2,4-Triazol-3-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine is a heterocyclic compound that features a triazole ring attached to a cyclohexane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole under specific conditions. One common method involves the formation of a carbinolamine intermediate by the addition of an amine to the carbonyl group of cyclohexanone, followed by the elimination of a water molecule and intramolecular cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in boiling ethanol can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine has numerous applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for designing drugs with anticancer, antifungal, and antibacterial properties.
Agricultural Chemistry: It serves as a precursor for synthesizing agrochemicals that can act as herbicides or pesticides.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, in medicinal applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: This compound features a triazole ring with a tricyclohexylstannyl group, offering different reactivity and applications.
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring but differ in the substitution pattern, leading to varied biological activities.
Uniqueness: 1-(1H-1,2,4-Triazol-3-yl)cyclohexan-1-amine is unique due to its specific combination of a triazole ring and a cyclohexane ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(1H-1,2,4-triazol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14N4/c9-8(4-2-1-3-5-8)7-10-6-11-12-7/h6H,1-5,9H2,(H,10,11,12) |
Clave InChI |
QJCXCFLLTCIHEA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=NC=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)




![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)

![tert-butyl N-{9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13531625.png)



![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)

